(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the thiadiazole ring, followed by the introduction of the pyrrolone moiety. The final steps involve the addition of the benzoyl and fluorophenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that makes it useful in the study of biochemical pathways and mechanisms.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure might interact with specific biological targets.
Industry: It could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,5-dihydro-1H-pyrrol-2-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole
- 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-2(5H)-furanone
Uniqueness
What sets 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,5-dihydro-1H-pyrrol-2-one apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H14FN3O3S2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H14FN3O3S2/c1-28-20-23-22-19(29-20)24-15(11-7-9-13(21)10-8-11)14(17(26)18(24)27)16(25)12-5-3-2-4-6-12/h2-10,15,25H,1H3/b16-14+ |
InChI Key |
CYWIMIWWWFYQMN-JQIJEIRASA-N |
Isomeric SMILES |
CSC1=NN=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)F |
Canonical SMILES |
CSC1=NN=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.